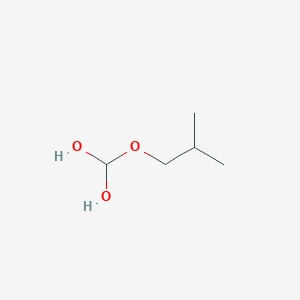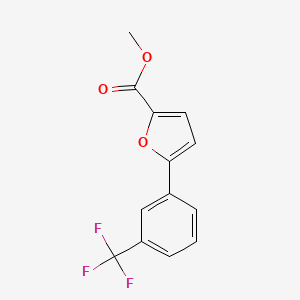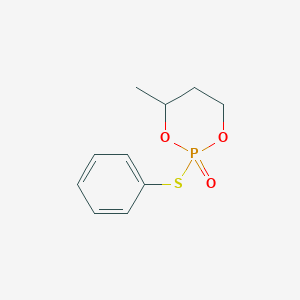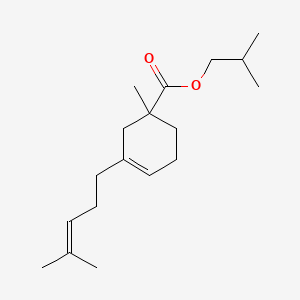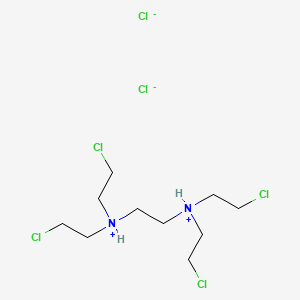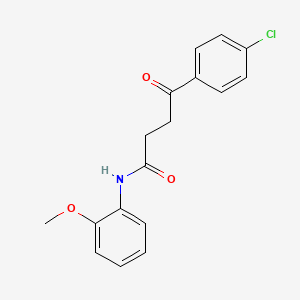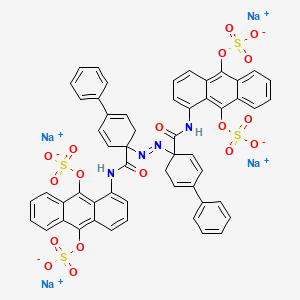
(1,1'-Biphenyl)-4-carboxamide, 4',4'''-azobis(N-(9,10-bis(sulfooxy)-1-anthracenyl)-, tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Biphenyl)-4-carboxamide, 4’,4’‘’-azobis(N-(9,10-bis(sulfooxy)-1-anthracenyl)-, tetrasodium salt: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with carboxamide and azobis functional groups, along with anthracenyl sulfooxy substituents, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-4-carboxamide, 4’,4’‘’-azobis(N-(9,10-bis(sulfooxy)-1-anthracenyl)-, tetrasodium salt involves multiple steps, including the formation of the biphenyl core, introduction of carboxamide and azobis groups, and sulfonation of the anthracenyl rings. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired functional groups are correctly positioned.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the azobis groups, converting them into amines.
Substitution: The biphenyl core and anthracenyl rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced biphenyl derivatives.
Substitution: Various substituted biphenyl and anthracenyl compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: In biological research, it can be used as a probe to study molecular interactions and as a precursor for developing bioactive compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mécanisme D'action
The compound exerts its effects through various molecular interactions, primarily involving its functional groups. The carboxamide and azobis groups can interact with biological targets, while the sulfooxy groups enhance solubility and reactivity. The biphenyl core provides structural stability and allows for further functionalization, making it a versatile molecule for various applications.
Propriétés
Numéro CAS |
71720-85-9 |
|---|---|
Formule moléculaire |
C54H36N4O18S4.4Na C54H36N4Na4O18S4 |
Poids moléculaire |
1249.1 g/mol |
Nom IUPAC |
tetrasodium;[1-[[1-[[1-[(9,10-disulfonatooxyanthracen-1-yl)carbamoyl]-4-phenylcyclohexa-2,4-dien-1-yl]diazenyl]-4-phenylcyclohexa-2,4-diene-1-carbonyl]amino]-10-sulfonatooxyanthracen-9-yl] sulfate |
InChI |
InChI=1S/C54H40N4O18S4.4Na/c59-51(55-43-23-11-21-41-45(43)49(75-79(67,68)69)39-19-9-7-17-37(39)47(41)73-77(61,62)63)53(29-25-35(26-30-53)33-13-3-1-4-14-33)57-58-54(31-27-36(28-32-54)34-15-5-2-6-16-34)52(60)56-44-24-12-22-42-46(44)50(76-80(70,71)72)40-20-10-8-18-38(40)48(42)74-78(64,65)66;;;;/h1-29,31H,30,32H2,(H,55,59)(H,56,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;/q;4*+1/p-4 |
Clé InChI |
HTFJUPKYCDWBFK-UHFFFAOYSA-J |
SMILES canonique |
C1C=C(C=CC1(C(=O)NC2=CC=CC3=C(C4=CC=CC=C4C(=C32)OS(=O)(=O)[O-])OS(=O)(=O)[O-])N=NC5(CC=C(C=C5)C6=CC=CC=C6)C(=O)NC7=CC=CC8=C(C9=CC=CC=C9C(=C87)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C1=CC=CC=C1.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


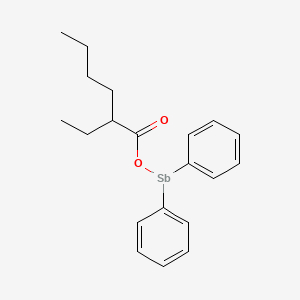
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
